Grgdsp

Übersicht

Beschreibung

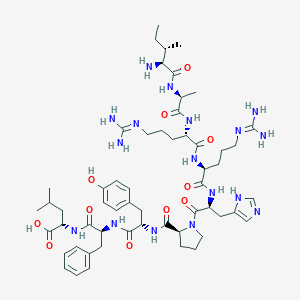

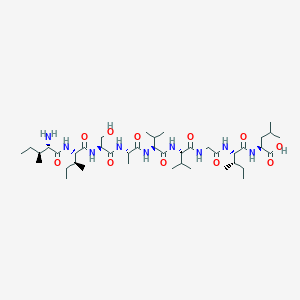

Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) ist ein bioaktives Peptid, das aus Fibronectin gewonnen wird. Es ist bekannt für seine Fähigkeit, die Zellanhaftung durch Interaktion mit Integrinrezeptoren auf der Zelloberfläche zu fördern . Diese Peptidsequenz wird in der biomedizinischen Forschung und in Anwendungen aufgrund ihrer Rolle bei der Verbesserung der Zellanhaftung und -proliferation häufig eingesetzt.

Wissenschaftliche Forschungsanwendungen

GRGDSP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Wirkmechanismus

This compound übt seine Wirkung durch Bindung an Integrinrezeptoren auf der Zelloberfläche aus. Diese Interaktion löst intrazelluläre Signalwege aus, einschließlich der Aktivierung der mitogenaktivierten Proteinkinase (MAPK) und der Erhöhung der intrazellulären Kalziumspiegel . Diese Signalereignisse fördern die Zellanhaftung, -proliferation und -überlebensfähigkeit .

Wirkmechanismus

Target of Action

GRGDSP, also known as Gly-Arg-Gly-Asp-Ser-Pro, is a synthetic linear RGD peptide that primarily targets integrins . Integrins are a family of cell surface receptors that mediate the interaction between cells and their surrounding extracellular matrix (ECM). They play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .

Mode of Action

This compound interacts with integrins through its RGD (Arg-Gly-Asp) motif, a sequence recognized by integrins . This interaction inhibits the adherence of cells (such as tumor cells) to the endothelial cells of blood vessels, thereby limiting cell metastasis . Moreover, this compound can be used to modify the surface of cardiovascular implants such as vascular grafts to promote endothelialization .

Biochemical Pathways

The interaction of this compound with integrins influences several biochemical pathways. For instance, it has been shown that this compound can induce NMDA receptor-dependent increases in intracellular calcium levels within seconds of presentation to primary cortical neurons . This is followed by transient activation and nuclear translocation of the ERK1/2 mitogen-activated protein kinase . Furthermore, this compound has been found to reduce blood spinal cord barrier permeability and the neuroinflammatory response by interacting with integrin β1 and inhibiting the downstream ROCK/MLC pathway .

Pharmacokinetics

Research has shown that this compound can be effectively grafted onto biodegradable waterborne polyurethanes (wbpu) using ethylene glycol diglycidyl ether (ex810) as a connector . This method allows for the controlled release of this compound, which could potentially enhance its bioavailability .

Result of Action

The interaction of this compound with integrins results in various molecular and cellular effects. For instance, it can inhibit the adherence of tumor cells to endothelial cells, thereby limiting cell metastasis . Additionally, this compound can enhance the adhesion and proliferation of cells such as human umbilical vein endothelial cells (HUVECs) when grafted onto WBPU scaffolds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in promoting cell adhesion and proliferation can depend on the concentration of this compound in the scaffold . Furthermore, the interaction of this compound with integrins can be influenced by the presence of other RGD peptides .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Gly-Arg-Gly-Asp-Ser-Pro plays a crucial role in biochemical reactions by interacting with integrins, a family of cell surface receptors. Integrins are involved in cell adhesion, signaling, and the regulation of cell shape and motility. Gly-Arg-Gly-Asp-Ser-Pro specifically binds to integrin receptors, such as αvβ3 and α5β1, inhibiting their activity and preventing the adhesion of cells to the extracellular matrix . This interaction is essential in processes like wound healing, angiogenesis, and cancer metastasis.

Cellular Effects

Gly-Arg-Gly-Asp-Ser-Pro influences various cellular processes, including cell adhesion, proliferation, and migration. It enhances the adhesion and proliferation of endothelial cells, which are critical for vascular tissue engineering . Additionally, Gly-Arg-Gly-Asp-Ser-Pro modulates cell signaling pathways, such as the MAPK/ERK pathway, by inducing rapid increases in intracellular calcium levels and activating mitogen-activated protein kinases . These effects contribute to changes in gene expression and cellular metabolism, promoting cell survival and function.

Molecular Mechanism

At the molecular level, Gly-Arg-Gly-Asp-Ser-Pro exerts its effects by binding to integrin receptors on the cell surface. This binding triggers a cascade of intracellular signaling events, including the activation of the MAPK/ERK pathway and the increase of intracellular calcium levels . The peptide also influences the activity of enzymes like p38MAPK and PI3-K/Akt, which are involved in cell survival and stress responses . These interactions lead to changes in gene expression and cellular behavior, ultimately affecting cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gly-Arg-Gly-Asp-Ser-Pro can change over time. The peptide is stable under specific storage conditions, such as -80°C for up to six months . Over time, the stability and activity of Gly-Arg-Gly-Asp-Ser-Pro may decrease, affecting its ability to promote cell adhesion and proliferation. Long-term studies have shown that the peptide can maintain its effects on cellular function for extended periods, but its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of Gly-Arg-Gly-Asp-Ser-Pro vary with different dosages in animal models. At lower doses, the peptide promotes cell adhesion and proliferation without causing adverse effects . At higher doses, it may exhibit toxic effects, such as inhibiting cell adhesion and inducing apoptosis . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits and minimize risks.

Metabolic Pathways

Gly-Arg-Gly-Asp-Ser-Pro is involved in metabolic pathways related to cell adhesion and signaling. It interacts with enzymes like matrix metalloproteinases (MMPs) and integrins, influencing the degradation and remodeling of the extracellular matrix . The peptide also affects metabolic flux by modulating the activity of key signaling molecules, such as nitric oxide and prostaglandin E2, which are involved in inflammatory responses and cell survival .

Transport and Distribution

Within cells and tissues, Gly-Arg-Gly-Asp-Ser-Pro is transported and distributed through interactions with integrin receptors and other binding proteins . The peptide can be internalized by cells and localized to specific cellular compartments, where it exerts its effects on cell adhesion and signaling. The distribution of Gly-Arg-Gly-Asp-Ser-Pro within tissues is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment .

Subcellular Localization

Gly-Arg-Gly-Asp-Ser-Pro is localized to specific subcellular compartments, such as the cell membrane and cytoplasm . Its activity and function are influenced by its localization, with integrin binding playing a key role in directing the peptide to specific cellular sites. Post-translational modifications, such as phosphorylation, may also affect the targeting and function of Gly-Arg-Gly-Asp-Ser-Pro within cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

GRGDSP kann mittels Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Die Synthese beinhaltet das sequentielle Hinzufügen von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Schutzgruppen werden entfernt, und das Peptid wird vom Harz abgespalten, gefolgt von einer Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC) .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Synthese von this compound automatisierte Peptidsynthesizer zur Steigerung der Effizienz und Ausbeute beinhalten. Der Prozess beinhaltet die Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern .

Analyse Chemischer Reaktionen

Reaktionstypen

GRGDSP durchläuft hauptsächlich Reaktionen, die typisch für Peptide sind, darunter:

Oxidation: Das Peptid kann einer Oxidation unterliegen, insbesondere am Methioninrest, falls vorhanden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste im Peptid können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte oder reduzierte Formen des Peptids und substituierte Analoga mit modifizierten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gly-Arg-Gly-Asp-Ser (GRGDS): Ein weiteres Peptid mit ähnlichen Zellanhaftungseigenschaften.

Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK): Eine verlängerte Version von GRGDSP mit zusätzlichem Lysin für verbesserte Löslichkeit.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Sequenz einzigartig, die die Zellanhaftung und -proliferation optimal fördert. Seine Fähigkeit, einfach synthetisiert und modifiziert zu werden, macht es zu einem vielseitigen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

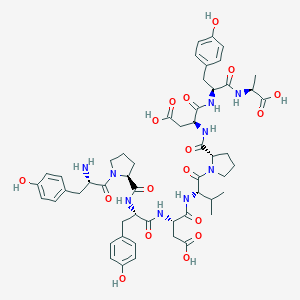

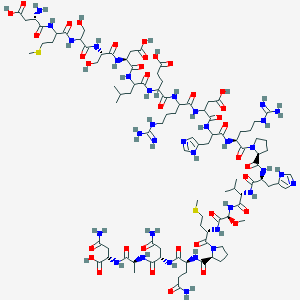

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)

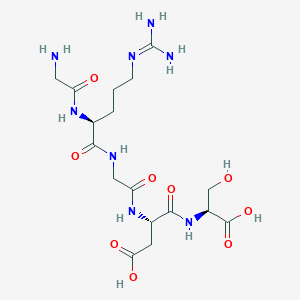

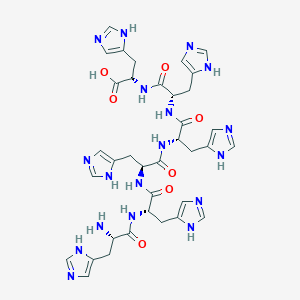

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)